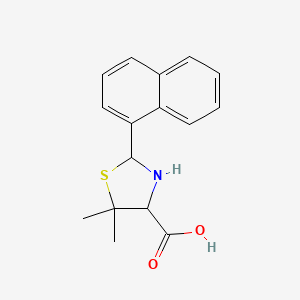

![molecular formula C11H9NO3S2 B2950456 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 536727-51-2](/img/structure/B2950456.png)

4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

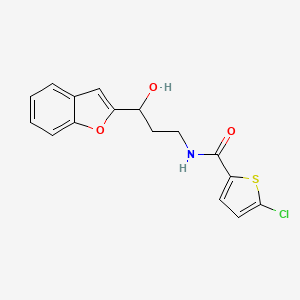

“4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the linear formula C5H7NO4S2 . It is part of a class of compounds known as thiazolidinones, which are of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .

Synthesis Analysis

Thiazolidinone derivatives, including “this compound”, have been the subject of extensive research. Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidinones, including “this compound”, have been used as vehicles in the synthesis of valuable organic combinations . They have been used in probe design and the novel synthesis of thiazolidine derivatives using various agents .作用机制

Target of Action

The primary target of 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, which plays a crucial role in glucose metabolism. The inhibition of this enzyme is a key strategy in the management of complications arising from diabetes .

Mode of Action

The compound interacts with aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to harmful effects when uncontrolled, especially in the context of hyperglycemia in diabetes .

Biochemical Pathways

The compound affects the polyol pathway by inhibiting aldose reductase . This inhibition disrupts the conversion of glucose to sorbitol, thereby reducing the accumulation of intracellular sorbitol that can lead to osmotic damage and oxidative stress .

Pharmacokinetics

They are used as vehicles in the synthesis of valuable organic combinations .

Result of Action

The inhibition of aldose reductase by this compound can help manage hyperglycemia-related complications in diabetes . By preventing the overproduction of sorbitol, the compound can mitigate osmotic damage and oxidative stress that can lead to complications such as neuropathy, retinopathy, and nephropathy .

未来方向

Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The detailed description of the existing modern standards in the field presented in various articles may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .

生化分析

Biochemical Properties

The compound 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibits a wide range of pharmacological activities . It has been found to be a potent inhibitor of the enzyme aldose reductase (ALR2) with submicromolar IC50 values . The compound interacts with key residues in the enzyme’s binding site, including His110, Trp111, Tyr48, and Leu300 .

Cellular Effects

In cellular studies, this compound has been found to exhibit low antiproliferative (cytotoxic) activity to the HepG2 cell line . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . The compound binds to the active site of the enzyme aldose reductase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on aldose reductase, it is likely that the compound’s effects on cellular function would be observable over time in in vitro or in vivo studies .

Metabolic Pathways

Given its inhibitory effects on aldose reductase, it is likely that the compound interacts with enzymes and cofactors involved in glucose metabolism .

属性

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKTXQZCVARUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)

![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)

![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)

![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)